Milipertine

Übersicht

Beschreibung

Milipertine: ist eine chemische Verbindung, die hinsichtlich ihrer potenziellen therapeutischen Wirkungen, insbesondere bei der Behandlung schwerer Schizophrenie, untersucht wurde . Sie ist bekannt für ihre komplexe molekulare Struktur und war Gegenstand verschiedener wissenschaftlicher Untersuchungen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung ihrer Kernstruktur und die Addition verschiedener funktioneller Gruppen. Der Prozess beginnt typischerweise mit der Herstellung des Indolkerns, gefolgt von der Einführung von Methoxygruppen und der Anbindung eines Piperazinrings. Die Reaktionsbedingungen beinhalten häufig die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschten chemischen Umwandlungen sicherzustellen.

Industrielle Produktionsmethoden: : Die industrielle Produktion von this compound kann eine großtechnische Synthese mit optimierten Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren. Dies beinhaltet die Verwendung von Hochleistungsreaktoren, Durchflusssystemen und fortschrittlichen Reinigungsverfahren, um das Endprodukt zu isolieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of Milipertine involves multiple steps, including the formation of its core structure and the addition of various functional groups. The process typically starts with the preparation of the indole core, followed by the introduction of methoxy groups and the attachment of a piperazine ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen: : Milipertine unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitutionsreagenzien: Halogene, Nukleophile.

Hauptprodukte, die gebildet werden: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

Milipertine wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht, darunter:

Biologie: Untersuchung seiner Auswirkungen auf biologische Systeme, insbesondere seine Wechselwirkung mit Neurotransmitterrezeptoren.

Medizin: Bewertung seines Potenzials als therapeutisches Mittel zur Behandlung schwerer Schizophrenie und anderer psychiatrischer Erkrankungen.

Industrie: Erforschung seiner Verwendung bei der Entwicklung neuer Arzneimittel und chemischer Produkte.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit Neurotransmitterrezeptoren im Gehirn. Es wird angenommen, dass es die Aktivität von Dopamin- und Serotoninrezeptoren moduliert, die eine entscheidende Rolle bei der Regulierung von Stimmung und Verhalten spielen. Durch die Beeinflussung dieser Wege kann this compound dazu beitragen, die Symptome von Schizophrenie und anderen psychiatrischen Erkrankungen zu lindern .

Wirkmechanismus

The mechanism of action of Milipertine involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of dopamine and serotonin receptors, which play a crucial role in regulating mood and behavior. By influencing these pathways, this compound may help alleviate symptoms of schizophrenia and other psychiatric conditions .

Vergleich Mit ähnlichen Verbindungen

Milipertine kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Haloperidol: Ein weiteres Antipsychotikum zur Behandlung von Schizophrenie, jedoch mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus.

Clozapin: Bekannt für seine Wirksamkeit bei therapieresistenter Schizophrenie, aber mit einem anderen Nebenwirkungsprofil.

Risperidon: Ein weit verbreitetes Antipsychotikum mit einem anderen Rezeptorbindungsprofil.

Einzigartigkeit: : Die Einzigartigkeit von this compound liegt in seiner spezifischen chemischen Struktur und seinen potenziellen therapeutischen Wirkungen, die im Vergleich zu anderen Antipsychotika hinsichtlich Wirksamkeit und Nebenwirkungen Vorteile bieten können.

Biologische Aktivität

Milipertine, a compound belonging to the class of phenylpiperazines, has garnered attention for its diverse biological activities, particularly in the context of psychiatric and cardiovascular applications. This article delves into the pharmacological profile, mechanisms of action, and clinical implications of this compound, supported by relevant data and case studies.

Chemical Profile

- Chemical Name : this compound

- IUPAC Name : 1-(2-Methoxyphenyl)-4-piperidinamine

- Molecular Formula : C₁₁H₁₆N₂O

- Molar Mass : 192.26 g/mol

This compound primarily acts as a serotonin receptor modulator , exhibiting significant affinity for the serotonin 5-HT1A receptor. It functions as a partial agonist at this receptor, which is implicated in various neuropsychiatric conditions. Unlike many other phenylpiperazine derivatives, this compound shows minimal interaction with dopamine receptors, suggesting a unique profile that may contribute to its antipsychotic effects without the typical side effects associated with dopaminergic activity .

Antipsychotic Activity

This compound has been studied for its potential antipsychotic properties. Research indicates that it can suppress conditioned avoidance responses in animal models, a behavior often used to assess antipsychotic efficacy. This suppression is believed to be mediated through its action on serotonin receptors rather than dopamine pathways .

Cardiovascular Effects

In addition to its psychiatric applications, this compound has demonstrated antihypertensive properties. It was initially investigated as an antihypertensive agent due to its ability to modulate vascular tone through serotonin pathways . The compound's dual action on both serotonergic and adrenergic systems suggests it could be beneficial in managing conditions like hypertension alongside psychiatric disorders.

Case Studies and Clinical Findings

Several studies have highlighted the clinical relevance of this compound:

- Case Study on Antipsychotic Efficacy :

- Cardiovascular Impact :

Comparative Biological Activity

To further elucidate this compound's biological activity, a comparison with other related compounds is presented below:

| Compound | Receptor Affinity | Antipsychotic Effect | Antihypertensive Effect |

|---|---|---|---|

| This compound | 5-HT1A (partial agonist) | Yes | Yes |

| mCPP | 5-HT1A & 5-HT2 | Yes (but more side effects) | No |

| Oxypertine | 5-HT2 | Moderate | Yes |

Eigenschaften

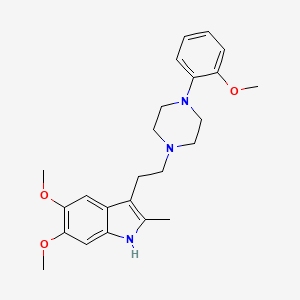

IUPAC Name |

5,6-dimethoxy-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O3/c1-17-18(19-15-23(29-3)24(30-4)16-20(19)25-17)9-10-26-11-13-27(14-12-26)21-7-5-6-8-22(21)28-2/h5-8,15-16,25H,9-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAANYFFYIRFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179104 | |

| Record name | Milipertine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24360-55-2 | |

| Record name | Milipertine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024360552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milipertine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MILIPERTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX1V67H28T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.